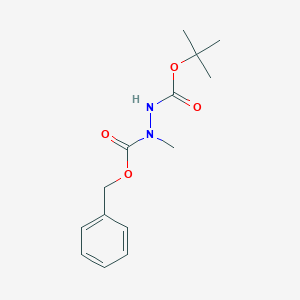

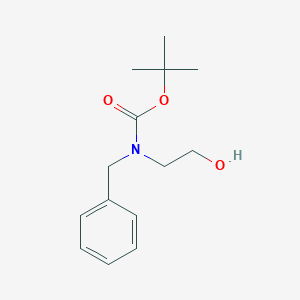

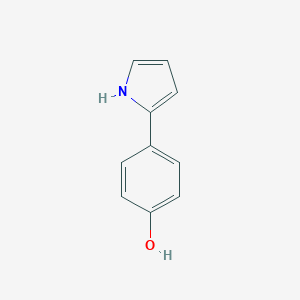

![molecular formula C6H6ClN5 B175929 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-66-4](/img/structure/B175929.png)

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities, including anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, a mixture of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines in the presence of TEA was refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for its biological activity .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” are primarily associated with its synthesis . The compound undergoes a series of reactions to form the desired product .Aplicaciones Científicas De Investigación

Synthesis of Pharmacologically Active Derivatives

Development of Novel Compounds : The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine has been demonstrated to produce 4-substituted products. These derivatives are of interest due to their potential pharmacological properties, underscoring the significance of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine as a versatile intermediate for synthesizing compounds with potential pharmacological activities (Ogurtsov & Rakitin, 2021).

Anticancer and Anti-inflammatory Activities : Several studies have synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant anticancer and anti-inflammatory activities. These activities suggest the utility of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives in developing new therapeutic agents (Abdellatif et al., 2014), (El-Dean et al., 2016).

Catalytic Applications and Method Development

- Microwave-Assisted Synthesis : A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under microwave irradiation has been developed, showcasing the efficiency and versatility of these compounds in modern synthetic methodologies. This approach emphasizes the role of such derivatives in facilitating rapid and efficient chemical syntheses (Ng, Tiekink, & Dolzhenko, 2022).

Structural Characterization and Derivative Synthesis

- Advanced Structural Characterization : The structural characterization of synthesized derivatives, including X-ray crystallography, NMR, and mass spectrometry, has provided valuable insights into the chemical and physical properties of these compounds. This detailed analysis aids in the understanding of their potential application in various scientific domains, from material science to pharmaceutical development (Liu et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNUJWHYLMPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

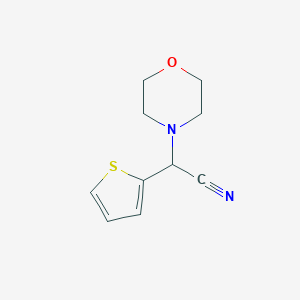

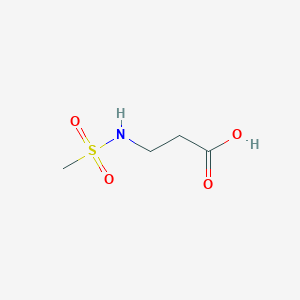

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

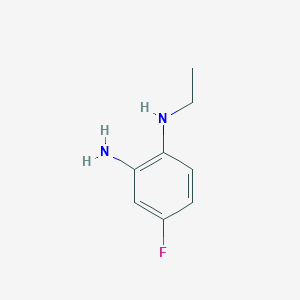

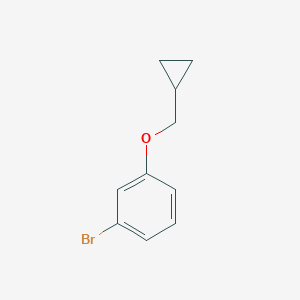

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

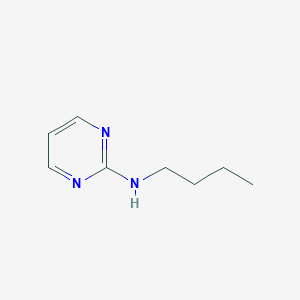

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)